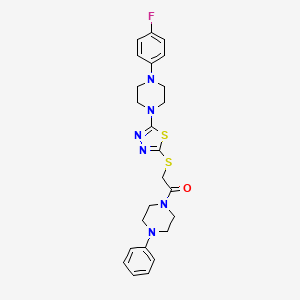![molecular formula C14H10F3N5 B2543159 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-67-9](/img/structure/B2543159.png)
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a chemical compound that blends the aromatic complexity of a pyridine ring with the reactive nature of a tetrazole moiety. This structure creates a versatile compound often used in advanced chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically starts with the preparation of key intermediates. One common route involves the reaction of a substituted pyridine with a phenyl-substituted tetrazole under catalytic conditions. Typically, a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, is employed.
Reaction Conditions:
Solvents: Toluene or dimethylformamide (DMF)
Catalysts: Palladium acetate or palladium(II) chloride
Temperature: 80-110°C
Duration: 6-12 hours
Industrial Production Methods
In industrial settings, this compound can be prepared in bulk using continuous flow reactors to ensure consistency and scalability. High-throughput synthesis can optimize reaction times and yields, often utilizing automated systems to handle reagents and monitor reactions.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Forms oxidized derivatives under the influence of oxidizing agents like permanganate or chromium trioxide.
Reduction: Can be reduced using hydrogenation methods with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of base catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate
Reduction: Hydrogen gas, palladium/carbon catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Oxidized aromatic ketones or quinones
Reduction: Reduced aromatic amines or hydrocarbons
Substitution: Various functionalized derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, it serves as a precursor for synthesizing complex molecules and is a building block for supramolecular structures.
Biology
In biological research, it is utilized for the study of enzyme inhibition and receptor binding due to its ability to interact with biomolecules.
Medicine
The compound is explored for its potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the manufacture of advanced materials and specialty chemicals, particularly where precise functionalization is needed.
作用機序
The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity in cellular signaling pathways. The trifluoromethyl and tetrazole groups are key to its high binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-phenylpyridine
3-(trifluoromethyl)phenylpyridine
(1H-1,2,3,4-tetrazol-5-yl)methylpyridine
Uniqueness
The distinct combination of the tetrazole and trifluoromethyl groups sets this compound apart, giving it unique chemical properties and enhanced biological activity. This combination is less common and offers greater versatility in research and industrial applications.
Through its sophisticated structure and broad applicability, 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine stands out as a pivotal compound in modern science and industry.
特性
IUPAC Name |
2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRLTVANHGBEN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
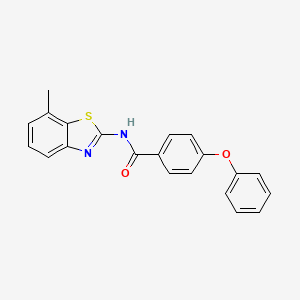
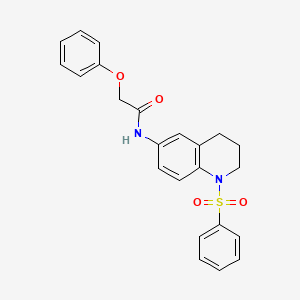
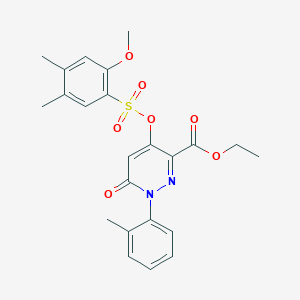
![N-(3-acetylphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2543080.png)
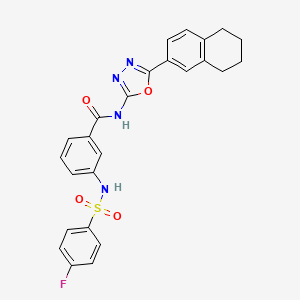
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2543082.png)
![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)
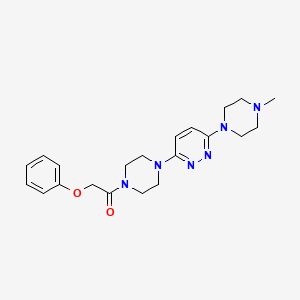
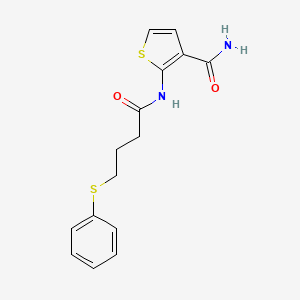

![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
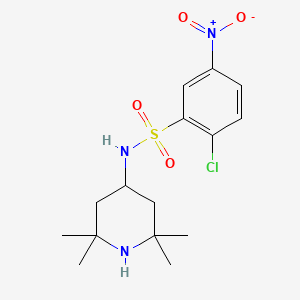
![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)
